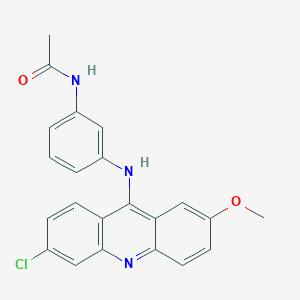
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and antimalarial properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
准备方法
The synthesis of N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide typically involves the following steps:
Starting Material: The synthesis begins with 6,9-dichloro-2-methoxyacridine.
Reaction with Phenol and Ammonium Carbonate: 6,9-dichloro-2-methoxyacridine is reacted with phenol and ammonium carbonate to produce 6-chloro-2-methoxy-acridin-9-ylamine.
Coupling Reaction: The resulting amine is then coupled with 3-(acetylamino)phenylamine under appropriate conditions to form this compound.
化学反应分析
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the chloro and methoxy positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
科学研究应用
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide has several scientific research applications:
作用机制
The mechanism of action of N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide primarily involves DNA intercalation . The compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting various biological processes. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cytotoxic effects on cancer cells .
相似化合物的比较
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial properties.
Acriflavine: Used as an antiseptic and for its anticancer properties.
Proflavine: Another antiseptic with similar structural features.
The uniqueness of this compound lies in its specific substitutions, which enhance its DNA intercalation ability and its potential as an anticancer agent .
属性
分子式 |
C22H18ClN3O2 |
|---|---|
分子量 |
391.8 g/mol |
IUPAC 名称 |
N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-13(27)24-15-4-3-5-16(11-15)25-22-18-8-6-14(23)10-21(18)26-20-9-7-17(28-2)12-19(20)22/h3-12H,1-2H3,(H,24,27)(H,25,26) |
InChI 键 |
VNOFLJCOOOXXLT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















